molecular formula C13H11BrF3NO B2361725 N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide CAS No. 2094217-87-3

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide

Cat. No.: B2361725
CAS No.: 2094217-87-3
M. Wt: 334.136
InChI Key: URTNIFBMRBITKS-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a trifluoropropyl chain, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide typically involves the coupling of a bromophenyl derivative with a trifluoropropyl precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium as a catalyst and boron reagents to form the carbon-carbon bond between the bromophenyl and trifluoropropyl groups . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated and fluorinated compounds.

    Industry: It may be utilized in the production of specialty chemicals and materials with specific functional attributes.

Mechanism of Action

The mechanism by which N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl and trifluoropropyl groups can engage in specific binding interactions, influencing the activity of these targets and modulating biological pathways. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide is unique due to the presence of both bromophenyl and trifluoropropyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a combination of halogenation and fluorination that can be advantageous in specific chemical and biological applications.

Properties

IUPAC Name

N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3NO/c1-2-3-12(19)18-11(8-13(15,16)17)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTNIFBMRBITKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC(F)(F)F)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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